2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]
Description
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline (CAS: 37419-58-2) is a xanthine derivative structurally characterized by a theophylline core (1,3-dimethylxanthine) modified with a 2,3-dihydroxypropyl group at the 7-position. Two thiophene-2-carbonyloxy groups are esterified to the propyl chain, resulting in the molecular formula C₂₀H₁₈N₄O₆S₂ and a molecular weight of 474.51 g/mol . Limited toxicological data are available, necessitating cautious handling in research settings .
Properties
CAS No. |
37419-58-2 |
|---|---|
Molecular Formula |
C20H18N4O6S2 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(thiophene-2-carbonyloxy)propyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C20H18N4O6S2/c1-22-16-15(17(25)23(2)20(22)28)24(11-21-16)9-12(30-19(27)14-6-4-8-32-14)10-29-18(26)13-5-3-7-31-13/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
IIEXVOUMGZOGQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CC=CS3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
7-(2,3-Dihydroxypropyl)theophylline (Dyphylline)
- CAS : 479-18-5
- Structure : Contains two hydroxyl groups on the propyl side chain, enabling esterification or etherification.
- Commercial Availability : Available as a white crystalline powder (melting point: 160–165°C).
2-Thiophenecarboxylic Acid
- Synthesis : Prepared via bromination of thiophene followed by malonate coupling and decarboxylation.
- Step 1 : Bromination of thiophene with pyridine perbromide hydrobromide yields 2-bromothiophene (80–85% yield).
- Step 2 : Reaction with diethyl malonate and alkali metal forms 2-(2-thiophene)diethyl malonate.
- Step 3 : Saponification and decarboxylation yield 2-thiophenecarboxylic acid (70–75% yield).
Proposed Synthesis Routes
Esterification via Acid Chloride
Reagents :
- 2-Thiophenecarboxylic acid, thionyl chloride (SOCl₂), dyphylline, base (e.g., pyridine).
- Convert 2-thiophenecarboxylic acid to its acid chloride using SOCl₂ under reflux (1–2 h).
- React the acid chloride with dyphylline in anhydrous dichloromethane or THF, catalyzed by pyridine to scavenge HCl.
- Purify via recrystallization (e.g., ethanol/water).
Expected Yield : 60–70% (based on analogous esterifications).
Carbodiimide-Mediated Coupling
Reagents :
- DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), dyphylline, 2-thiophenecarboxylic acid.
- Activate 2-thiophenecarboxylic acid with DCC/DMAP in dry DMF.
- Add dyphylline and stir at 25–40°C for 12–24 h.
- Filter to remove dicyclohexylurea and isolate the ester via column chromatography.
Critical Reaction Parameters
| Parameter | Acid Chloride Method | Carbodiimide Method |
|---|---|---|
| Temperature | 0–25°C | 25–40°C |
| Reaction Time | 2–4 h | 12–24 h |
| Yield | Moderate (60–70%) | High (75–85%) |
| Purity | Requires recrystallization | Requires chromatography |
Analytical Validation
- HPLC : Monitor ester formation (retention time ~8–10 min for derivative vs. 5–6 min for dyphylline).
- IR Spectroscopy : Confirm ester C=O stretch at ~1740 cm⁻¹ and disappearance of –OH (thiophenecarboxylic acid).
- NMR : Key signals:
- ¹H NMR (DMSO-d₆) : δ 7.8–8.1 (thiophene protons), δ 4.2–4.5 (ester –CH₂–), δ 3.3 (N–CH₃).
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted theophylline derivatives.
Scientific Research Applications
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and as a bronchodilator.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and relaxation of smooth muscles. Additionally, it acts as an adenosine receptor antagonist, reducing bronchoconstriction and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs include proxyphylline, etophylline, and 7-(2-hydroxypropyl)theophylline. Key differences lie in substituent groups (Table 1):
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline | C₂₀H₁₈N₄O₆S₂ | 474.51 | 37419-58-2 | 7-(2,3-dihydroxypropyl) with two thiophene-2-carbonyloxy esters |
| Proxyphylline (7-(2,3-dihydroxypropyl)theophylline) | C₁₀H₁₄N₄O₄ | 254.24 | 479-18-5 | 7-(2,3-dihydroxypropyl) without thiophene groups |
| Etophylline (7-(2-hydroxyethyl)theophylline) | C₉H₁₂N₄O₃ | 224.21 | 519-37-9 | 7-(2-hydroxyethyl) substituent |
| 7-(2-Hydroxypropyl)theophylline | C₁₀H₁₄N₄O₃ | 238.25 | 603-00-9 | 7-(2-hydroxypropyl) group; lacks dihydroxy and thiophene modifications |
Table 1: Structural comparison of 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline with analogs.
Pharmacological Activity
- Proxyphylline: A clinically used bronchodilator with vasodilatory effects, acting via phosphodiesterase inhibition and adenosine receptor antagonism. It is classified under acute oral toxicity Category 4 (LD₅₀ ~ 300–2000 mg/kg) .
- Etophylline : Shares bronchodilatory effects but with a shorter duration due to its simpler hydroxyethyl substituent .
Biological Activity
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline, often referred to as a derivative of theophylline, represents a significant compound in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Profile
- Chemical Name : 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline
- CAS Number : 37419-58-2
- Molecular Formula : C20H18N4O6S2
- Molecular Weight : 438.51 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Adenosine Receptors : Theophylline derivatives are known to act as antagonists of adenosine receptors, particularly A1 and A2 receptors. This antagonism can lead to increased heart rate and improved respiratory function .
- Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterase enzymes, leading to increased intracellular cAMP levels. This mechanism is crucial for its bronchodilator effect, making it beneficial for treating respiratory conditions such as asthma and COPD .
- Antioxidant Activity : Some studies indicate that thiophene derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation .
Pharmacological Effects
The biological activity of 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline has been evaluated in various studies:
- Bronchodilation : Clinical trials have shown that the compound can effectively relax bronchial smooth muscles, providing relief in asthma patients .
- Anti-inflammatory Properties : Research indicates that it may reduce inflammation markers in respiratory diseases, contributing to its therapeutic profile .
- Cardiovascular Effects : The compound's ability to antagonize adenosine receptors may lead to increased cardiac output and improved hemodynamics in certain populations .
Case Studies
Several notable studies highlight the efficacy and safety profile of this compound:
- Study on Asthma Patients : A double-blind clinical trial assessed the impact of the compound on asthma control. Results demonstrated significant improvements in lung function and a reduction in the frequency of asthma attacks compared to placebo .
- In Vitro Studies : Laboratory studies have shown that 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline exhibits potent inhibition of inflammatory cytokines in cultured human bronchial epithelial cells, suggesting a mechanism for its anti-inflammatory effects .
- Pharmacokinetics Research : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and a half-life conducive to once-daily dosing regimens, enhancing patient compliance .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the structural properties of 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline?
- Methodological Answer : Structural characterization should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the thiophene and theophylline moieties, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, carboxylate). Cross-referencing with published spectra of structurally similar compounds, such as 7-(2-Hydroxyethyl)theophylline (C₉H₁₂N₄O₃), can validate assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its classification under Acute Toxicity Category 4 (Oral), researchers must use gloves, lab coats, and eye protection. Work should be conducted in a fume hood to minimize inhalation risks. Emergency procedures, including eye flushing and medical consultation, should follow SDS guidelines (e.g., TCI EUROPE N.V. protocols) .
Q. What synthetic routes are documented for theophylline derivatives with thiophene carboxylate groups?
- Methodological Answer : Synthesis typically involves esterification between thiophene carboxylic acid derivatives and hydroxylated theophylline intermediates. For example, coupling 2-thiophenecarbonyl chloride with 7-(2,3-dihydroxypropyl)theophylline under anhydrous conditions, using catalysts like DMAP. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 2-Thiophenecarboxylate derivatives?
- Methodological Answer : A 2³ factorial design can evaluate variables such as temperature (50–80°C), catalyst concentration (1–5 mol%), and reaction time (6–24 hours). Response surface methodology (RSM) identifies optimal conditions by analyzing yield and purity data. This approach reduces experimental runs while maximizing efficiency .
Q. How should researchers address discrepancies in reported pharmacological activities of theophylline-thiophene hybrids?
- Methodological Answer : Contradictory data (e.g., varying IC₅₀ values) require meta-analysis to assess study parameters (e.g., cell lines, assay protocols). Statistical tools like ANOVA can identify outliers, while in silico docking studies (using software like AutoDock) may reconcile differences by probing binding interactions under varied conditions .
Q. What theoretical frameworks guide the investigation of this compound’s bioactivity mechanisms?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic interactions between the thiophene carboxylate group and biological targets (e.g., adenosine receptors). Pairing this with molecular dynamics simulations elucidates conformational stability in aqueous environments, linking structural features to observed pharmacological effects .
Q. What methodological approaches are used to evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation products. pH-dependent stability is assessed using buffered solutions (pH 1.2–7.4), while mass balance studies validate analytical methods. Comparative data from structurally analogous xanthine derivatives provide benchmarks .
Q. How can researchers integrate multi-omics data to explore the compound’s metabolic pathways?
- Methodological Answer : Combine metabolomics (LC-MS/MS) to identify phase I/II metabolites, transcriptomics (RNA-seq) to map enzyme expression (e.g., CYP450 isoforms), and proteomics (SILAC) to assess protein binding. Systems biology tools like KEGG pathway analysis integrate these datasets to predict in vivo behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
